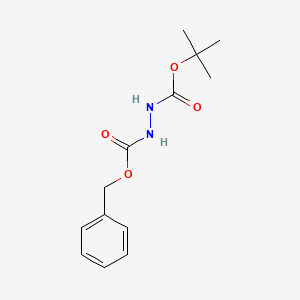

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Description

Chemical Identity and Nomenclature of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

This compound is formally identified by the International Union of Pure and Applied Chemistry nomenclature as 1-benzyl 2-tert-butyl 1,2-hydrazinedicarboxylate. The compound is registered under the Chemical Abstracts Service number 57699-88-4, which serves as its unique chemical identifier in databases and literature. The molecular descriptor library number assigned to this compound is MFCD09752862, further facilitating its identification in chemical databases.

The compound's structural nomenclature reflects its dual carbamate protection system, where the hydrazine core is protected by two distinct carbamate groups. The benzyl group is attached through a carbamate linkage to one nitrogen atom, while the tert-butyl group is similarly attached to the other nitrogen atom through another carbamate linkage. This dual protection strategy is commonly employed in synthetic organic chemistry to provide selective reactivity while maintaining stability during multi-step synthetic procedures.

The International Chemical Identifier for this compound is InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17), and its corresponding InChI Key is SBXLAJWMWLOZET-UHFFFAOYSA-N. These identifiers provide standardized methods for representing the compound's molecular structure in computational and database systems.

Molecular Formula, Molecular Weight, and Physical Properties

The molecular formula of this compound is C13H18N2O4, indicating the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of this compound is precisely 266.29 grams per mole, making it a moderately sized organic molecule suitable for various synthetic applications.

The compound exhibits a melting point range of 79-80°C, indicating its solid state at room temperature. The boiling point is recorded at 378.9°C at standard atmospheric pressure of 760 mmHg, demonstrating significant thermal stability. The predicted density of 1.16 grams per cubic centimeter suggests a moderately dense organic solid. The flash point of 182.9°C indicates that the compound requires significant heating before it becomes a fire hazard.

Storage conditions for this compound typically require refrigeration at 2-8°C to maintain stability and prevent degradation. The compound is generally supplied with purity levels ranging from 95% to 98%, making it suitable for research and synthetic applications. The solid physical form facilitates handling and storage, while its stability under appropriate conditions makes it practical for laboratory use.

Synonyms and Chemical Classification

This compound is known by numerous synonyms that reflect different naming conventions and protection group nomenclatures used in organic chemistry. The most commonly used synonym is 1-Boc-2-Cbz-hydrazine, where "Boc" refers to the tert-butoxycarbonyl protecting group and "Cbz" refers to the benzyloxycarbonyl protecting group. Another frequently encountered name is N-Boc-N'-Cbz-hydrazine, which explicitly indicates the protection of both nitrogen atoms in the hydrazine moiety.

Additional synonyms include benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate, which provides a systematic description of the compound's structure. The name 1,2-Hydrazinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester offers another systematic approach to naming this compound. Other recognized names include Hydrazine, N-BOC, N'-CBZ protected and 1-benzyl 2-(tert-butyl) 1,2-hydrazinedicarboxylate.

From a chemical classification perspective, this compound belongs to the carbamate family of organic compounds. Carbamates are characterized by the general formula R2NC(O)OR and contain the functional group >N−C(=O)−O−. Specifically, this compound represents a dicarbamate derivative of hydrazine, where both nitrogen atoms of the hydrazine core are protected by carbamate groups. This classification places it within the broader category of protected amines and hydrazines commonly used in organic synthesis.

The compound also falls under the classification of hydrazine derivatives and serves as a protecting group reagent in synthetic organic chemistry. Its dual protection system makes it particularly valuable for selective synthetic transformations where orthogonal protection strategies are required. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under different conditions, providing synthetic flexibility.

Historical Context and Research Significance

The development and utilization of this compound emerged from the broader advancement of protecting group chemistry in organic synthesis. The compound represents a significant achievement in the field of orthogonal protection strategies, where multiple functional groups can be selectively protected and deprotected under different reaction conditions. This concept has been fundamental to the synthesis of complex organic molecules, particularly in pharmaceutical and natural product chemistry.

Research applications of this compound have been documented in numerous scientific publications, demonstrating its versatility and importance in synthetic chemistry. The compound has been employed in the synthesis of aza-amino acids, including aza-phenylalanine, aza-tyrosine, and aza-tryptophan derivatives. These applications highlight the compound's role in the development of amino acid analogs, which are important in medicinal chemistry and biochemical research.

Propriétés

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLAJWMWLOZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461342 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-88-4 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Reaction with Chloroformates

This method remains the most widely used approach, leveraging the reactivity of hydrazine with alkyl chloroformates.

Reaction Mechanism

Hydrazine reacts sequentially or simultaneously with tert-butyl chloroformate and benzyl chloroformate. The reaction proceeds via nucleophilic acylation, where the hydrazine nitrogen attacks the carbonyl carbon of the chloroformate. Base additives (e.g., triethylamine or sodium carbonate) neutralize HCl byproducts and drive the reaction to completion.

Key Experimental Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Ethanol, THF, or dichloromethane (DCM) |

| Base | Triethylamine (TEA), Na₂CO₃, or NaH |

| Temperature | 0–25°C (controlled to minimize side reactions) |

| Reaction Time | 2–24 hours (dependent on chloroformate reactivity) |

| Workup | Aqueous extraction (H₂O/NaHCO₃), drying, and recrystallization |

Example Protocol

Synthesis of Di-tert-butyl Hydrazine-1,2-dicarboxylate :

Introduction of Benzyl Group :

This approach enables selective introduction of the benzyl group after tert-butyl protection.

Reaction Design

Di-tert-butyl hydrazine-1,2-dicarboxylate undergoes alkylation with benzyl halides (e.g., benzyl bromide) under basic conditions. The reaction is optimized to favor mono-substitution due to steric hindrance from the tert-butyl group.

Protocol

Base Activation :

Selective Deprotection :

Deprotection and Reprotection Strategy

This method involves sequential removal and reinstallation of protecting groups to achieve the desired substitution pattern.

Workflow

Boc Deprotection :

Benzyl Chloroformate Introduction :

Industrial-Scale Synthesis

While academic methods focus on small-scale production, industrial processes emphasize scalability and cost-effectiveness.

Key Modifications

Cost Analysis

| Component | Academic Lab Cost | Industrial Cost (Per kg) |

|---|---|---|

| Starting Hydrazine | $50–100 | $200–300 |

| Chloroformates | $100–200 | $500–800 |

| Base | $20–50 | $100–150 |

| Total | $170–350 | $800–1,250 |

Comparative Analysis of Methods

The table below summarizes key parameters for the three primary methods:

Analyse Des Réactions Chimiques

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various hydrazine derivatives and carboxylic acids .

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of complex peptides. Its ability to form stable intermediates is leveraged in the development of new pharmaceutical agents.

Peptide Synthesis

One of the primary applications of 1-benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate is in peptide synthesis. It acts as a precursor for creating peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics can be used to develop new antibiotics and therapeutic agents against various diseases.

Case Study: Antibacterial Peptides

A study focused on the design and synthesis of non-hemolytic antibacterial peptides utilized derivatives of this compound to create stable β6.3-helices. The synthesized peptides showed promising antibacterial activity without causing hemolysis, indicating their potential for therapeutic use .

Mitsunobu Reaction

This compound has been employed as a reagent in the Mitsunobu reaction, a widely used method for forming carbon-nitrogen bonds. This reaction is essential for synthesizing various nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Table: Comparison of Reagents in Mitsunobu Reaction

| Reagent | Stability | Yield | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Peptide Synthesis |

| DIAD | Moderate | High | General Organic Synthesis |

| tBCAD | High | Comparable | Peptide and Azo Reactions |

The stability of this compound compared to other reagents like DIAD makes it a favorable choice for sensitive reactions .

Research indicates that derivatives of this compound exhibit biological activities that may be beneficial in treating various conditions, including cancer. For instance, its structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study: Inhibition of Cyclin-Dependent Kinases

A study demonstrated that compounds derived from this compound could inhibit CDK7 activity, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .

Mécanisme D'action

The mechanism of action of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

Molecular pathways involved in its action include the modulation of metabolic pathways and signal transduction processes. The compound’s hydrazine moiety is particularly reactive, allowing it to form covalent bonds with target molecules, leading to changes in their activity and function .

Comparaison Avec Des Composés Similaires

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate can be compared with other hydrazine derivatives, such as:

1-Benzyl 2-(methyl) hydrazine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a tert-butyl group, leading to different reactivity and applications.

1-Benzyl 2-(ethyl) hydrazine-1,2-dicarboxylate: Contains an ethyl group, which affects its solubility and interaction with biological targets.

1-Benzyl 2-(isopropyl) hydrazine-1,2-dicarboxylate: The isopropyl group provides different steric hindrance and electronic effects compared to the tert-butyl group

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications .

Activité Biologique

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate (CAS Number: 57699-88-4) is a hydrazine derivative that has garnered attention for its potential biological applications. This compound belongs to a class of hydrazines known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.290 g/mol

- Melting Point : 79-80 °C

The compound is characterized by the presence of two carboxylate groups, which may contribute to its reactivity and interaction with biological systems .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Some hydrazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Antioxidant Properties : Compounds in this class may exhibit antioxidant effects, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways.

The biological activity of this compound likely involves multiple mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cellular signaling pathways related to apoptosis and survival.

- Enzyme Interaction : It may act as an inhibitor or modulator of key enzymes in metabolic pathways, particularly those involved in cancer metabolism.

- Cell Cycle Regulation : Potential effects on cell cycle regulators could lead to altered proliferation rates in tumor cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of various hydrazine derivatives, including:

Antitumor Studies

A study published in the Journal of Medicinal Chemistry demonstrated that certain hydrazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through ROS generation and mitochondrial dysfunction .

Antioxidant Activity

Research highlighted in Phytotherapy Research indicated that hydrazine derivatives could scavenge free radicals effectively, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .

Enzyme Inhibition

A patent application described the synthesis and biological evaluation of hydrazine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The findings indicated that these compounds could serve as lead candidates for developing anticancer therapies targeting CDKs .

Data Table: Biological Activity Summary

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.